An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-4-ylmethanol: Molecular Structure, Characteristics, and Therapeutic Potential
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-4-ylmethanol: Molecular Structure, Characteristics, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyridin-4-ylmethanol, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and potential therapeutic applications, with a particular focus on its relevance to kinase inhibition and drug discovery. The content is structured to provide not just factual data, but also expert insights into the rationale behind experimental methodologies and the interpretation of results.
Molecular Structure and Core Characteristics
Pyrazolo[1,5-a]pyridin-4-ylmethanol belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[1] The specific isomer, pyrazolo[1,5-a]pyridine, features a nitrogen atom at position 5 and a bridging nitrogen atom. The placement of the methanol group at the 4-position of this scaffold is a key structural feature that influences its chemical reactivity and biological activity.
Molecular Formula: C₈H₈N₂O
SMILES: C1=CN2C(=CC=N2)C(=C1)CO
InChI Key: DZHGXBCKXKTZOX-UHFFFAOYSA-N
The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides a robust scaffold for the design of targeted therapeutics.[2] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that governs its interaction with biological targets.[3]
Caption: Molecular structure of Pyrazolo[1,5-a]pyridin-4-ylmethanol.
Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Molecular Weight | 148.16 g/mol | Calculated from the molecular formula C₈H₈N₂O. |
| XlogP | 0.2 | Predicted value from PubChem, suggesting moderate lipophilicity.[4] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The -OH group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 (2 from nitrogen atoms, 1 from the oxygen atom) | The nitrogen atoms in the rings and the oxygen in the hydroxyl group can accept hydrogen bonds. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of the polar hydroxyl group and the nitrogen-containing heterocyclic rings suggest solubility in polar solvents. |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point. | Heterocyclic compounds with the ability to form hydrogen bonds typically have higher melting points. |
| pKa | The pyridine nitrogen is expected to be weakly basic. | The pyrazolo[1,5-a]pyridine core is known to be a weak base.[5] |
Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established area of organic chemistry, with several versatile methods available. A common and effective strategy involves the [3+2] cycloaddition reaction.[6][7]
General Synthetic Workflow: [3+2] Cycloaddition
This approach typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene. The causality behind this choice lies in the efficient and often regioselective formation of the fused bicyclic system under relatively mild conditions.
Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.
Post-Functionalization to Yield Pyrazolo[1,5-a]pyridin-4-ylmethanol
Once the core pyrazolo[1,5-a]pyridine scaffold is synthesized, the introduction of the 4-ylmethanol group can be achieved through various functional group interconversions. A plausible route would involve the synthesis of a 4-substituted precursor, such as a 4-carboxylic acid or a 4-ester derivative, followed by reduction.
Step-by-Step Protocol (Hypothetical):
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Synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid: This could be achieved by employing a dipolarophile containing a carboxylic acid or ester group in the initial cycloaddition step.
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Reduction to the Alcohol: The carboxylic acid or ester at the 4-position is then reduced to the corresponding primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).
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Rationale for LiAlH₄: LiAlH₄ is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. Its use ensures a high-yielding conversion. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive LiAlH₄ by atmospheric moisture.
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Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reagent and precipitate aluminum salts. The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography on silica gel.
Therapeutic Potential and Mechanism of Action
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry.[2][8] This is due to their ability to serve as versatile templates for the development of potent and selective inhibitors of various protein kinases.[9]
Kinase Inhibition
Numerous derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have been identified as potent inhibitors of a range of kinases, including:
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PI3K (Phosphoinositide 3-kinase): Derivatives have shown potent and selective inhibition of PI3K isoforms, which are key enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[10][11][12] Dysregulation of the PI3K pathway is a common feature in many cancers.
-
Trk (Tropomyosin receptor kinase): The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several approved and clinical-stage Trk inhibitors for the treatment of cancers with NTRK gene fusions.[13][14]
-
RET kinase: Substituted pyrazolo[1,5-a]pyridine compounds have been patented as RET kinase inhibitors, a target in certain types of thyroid and lung cancers.[15][16]
-
MARK (Microtubule Affinity Regulating Kinase): These compounds have been investigated as MARK inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[17]
The inhibitory activity of these compounds typically arises from their ability to compete with ATP for binding to the kinase active site. The nitrogen atoms and the planar structure of the pyrazolo[1,5-a]pyridine ring system are crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase. The substituents on the core scaffold, such as the 4-ylmethanol group, play a critical role in modulating potency, selectivity, and pharmacokinetic properties.
Caption: Potential mechanism of action via kinase pathway inhibition.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of Pyrazolo[1,5-a]pyridin-4-ylmethanol. The following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. Characteristic signals would be expected for the aromatic protons on the bicyclic ring system, the methylene protons of the methanol group, and the hydroxyl proton.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
While specific spectra for Pyrazolo[1,5-a]pyridin-4-ylmethanol are not publicly available, ¹H NMR and ¹³C NMR data for the parent pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine are available and can serve as a reference for spectral interpretation.[1][18][19]
Future Directions and Conclusion
Pyrazolo[1,5-a]pyridin-4-ylmethanol represents a valuable building block in the design of novel therapeutic agents. While research on this specific molecule is still emerging, the extensive body of work on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes of compounds strongly suggests its potential as a scaffold for kinase inhibitors.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis for Pyrazolo[1,5-a]pyridin-4-ylmethanol.
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Comprehensive biological screening against a panel of kinases to identify specific targets.
-
Structure-activity relationship (SAR) studies to explore how modifications to the 4-ylmethanol group and other positions on the ring system affect potency and selectivity.
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In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising derivatives.
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